[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
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Overview
Description
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids and proteins. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a para-tolyl group.
[6-(m-Tolyl)-4-(difluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a difluoromethyl group.
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness
What sets [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart is its combination of the trifluoromethyl group and the m-tolyl group, which confer unique chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H9F3N2O2 |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20) |
InChI Key |
DKFLCWQWFFFUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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